An In-depth Technical Guide to N-Cbz-3-piperidineacetic Acid
An In-depth Technical Guide to N-Cbz-3-piperidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-3-piperidineacetic acid, a carboxybenzyl-protected derivative of piperidineacetic acid, is a valuable building block in organic synthesis, particularly in the design and development of novel pharmaceutical agents. The piperidine scaffold is a prevalent motif in a wide array of biologically active compounds, and the strategic placement of functional groups on this ring system allows for the fine-tuning of pharmacological properties. The Cbz (carboxybenzyl) protecting group offers stability under various reaction conditions and can be selectively removed, making it an essential tool in multistep synthetic pathways. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Cbz-3-piperidineacetic acid.
Core Chemical Properties
N-Cbz-3-piperidineacetic acid, with the CAS number 86827-10-3, possesses a well-defined set of physicochemical properties that are crucial for its application in chemical synthesis. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₄ | [1][2] |
| Molecular Weight | 277.32 g/mol | |
| CAS Number | 86827-10-3 | [1][3] |
| Boiling Point | 460.1 °C at 760 mmHg | [3] |
| Density | 1.216 g/cm³ | [3] |
| Physical Form | Solid | [4] |
Synthesis and Experimental Protocols
The synthesis of N-Cbz-3-piperidineacetic acid typically involves the protection of the nitrogen atom of 3-piperidineacetic acid with a carboxybenzyl group. A general and widely used method for the introduction of the Cbz group is the Schotten-Baumann reaction.
General Experimental Protocol for Cbz Protection of an Amino Acid
This protocol describes a general method for the Cbz protection of an amino acid, which can be adapted for the synthesis of N-Cbz-3-piperidineacetic acid from 3-piperidineacetic acid.
Materials:
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3-Piperidineacetic acid
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃)
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Diethyl ether
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Hydrochloric acid (HCl)
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Ethyl acetate or dichloromethane
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Anhydrous sodium sulfate (Na₂SO₄)
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Ice bath
Procedure:
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Dissolution: Dissolve 3-piperidineacetic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
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Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Work-up:
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Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
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Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
Synthesis workflow for N-Cbz-3-piperidineacetic acid.
Spectroscopic Data
Detailed experimental spectral data for N-Cbz-3-piperidineacetic acid is not widely published. However, based on the known structure, the expected spectral characteristics can be predicted.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the acetic acid moiety, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring.
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring and the acetic acid side chain.
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid and the carbamate, C-H stretches (aliphatic and aromatic), and C-N stretching vibrations.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (277.32 g/mol ), along with fragmentation patterns characteristic of the loss of the benzyl group, carbon dioxide, and other fragments.
Biological Activity and Applications in Drug Development
While specific biological activities for N-Cbz-3-piperidineacetic acid are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, and the N-benzyl piperidine moiety is a common structural feature in many approved drugs and clinical candidates.
The presence of both a protected amine and a carboxylic acid functionality makes N-Cbz-3-piperidineacetic acid a versatile intermediate for the synthesis of more complex molecules, including peptides and peptidomimetics. It can be used as a chiral building block in the development of active pharmaceutical ingredients (APIs) where stereochemistry is crucial for therapeutic efficacy.
The general class of piperazine and piperidine derivatives has been explored for a multitude of therapeutic applications, including as antipsychotics, antidepressants, and anxiolytics, often targeting central nervous system receptors. The structural framework of N-Cbz-3-piperidineacetic acid provides a foundation for the synthesis of compound libraries for screening against various biological targets.
Image depicting the general reaction scheme is illustrative and not generated from a live tool.
